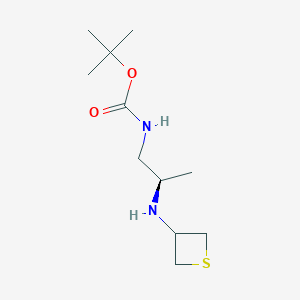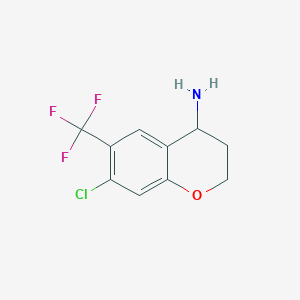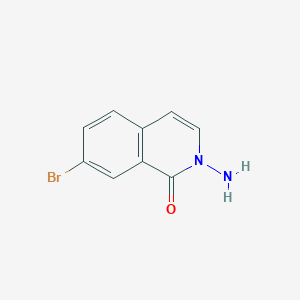
2-Amino-7-bromo-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-bromo-1,2-dihydroisoquinolin-1-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of an amino group at the 2-position and a bromine atom at the 7-position on the isoquinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the bromination of isoquinoline derivatives. For instance, the bromination of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be carried out using bromine in nitrobenzene, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-bromo-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The amino group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene is commonly used for bromination reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields 7-bromo derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Amino-7-bromo-1,2-dihydroisoquinolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-7-bromo-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the disruption of biological membrane systems and interference with cellular processes . Further research is needed to elucidate the detailed molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: A closely related compound with similar structural features.
7-Bromo-1,2-dihydroisoquinolin-1-one: Another brominated isoquinoline derivative.
2-Amino-3,4-dihydroisoquinolin-1-one: A compound with an amino group at the 2-position but lacking the bromine atom.
Uniqueness
2-Amino-7-bromo-1,2-dihydroisoquinolin-1-one is unique due to the presence of both an amino group and a bromine atom on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
2-amino-7-bromoisoquinolin-1-one |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-6-3-4-12(11)9(13)8(6)5-7/h1-5H,11H2 |
Clé InChI |
BNHCSQJTNILALK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN(C2=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


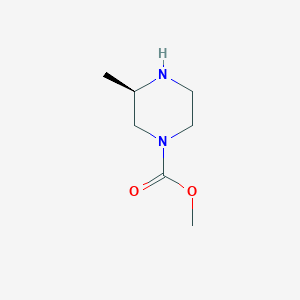
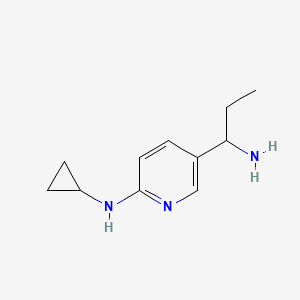
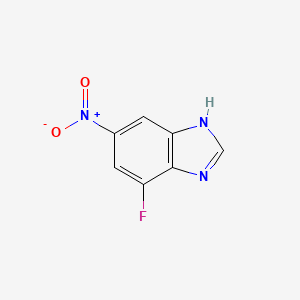
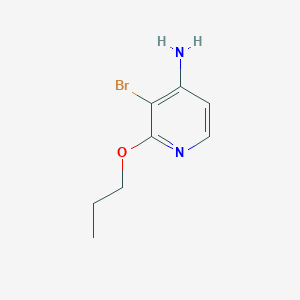


![5-Chloro-2-(methylsulfinyl)benzo[d]thiazole](/img/structure/B13023877.png)
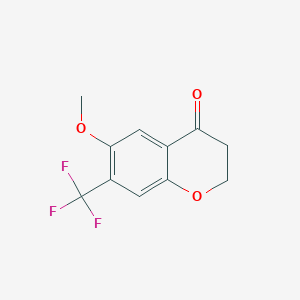
![Methyl 3-azabicyclo[3.3.1]nonane-9-carboxylate HCl](/img/structure/B13023886.png)
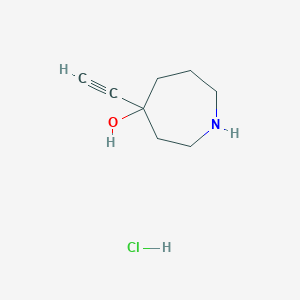
![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)-N-methylacetamide](/img/structure/B13023906.png)
![2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethanamine](/img/structure/B13023921.png)
